molecular formula C18H20BrN3O2 B4376133 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide

Cat. No.: B4376133
M. Wt: 390.3 g/mol
InChI Key: GZHMIKDHNRXNCN-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide is a complex organic compound that features an adamantane core, a pyrazole ring, and a brominated furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The brominated furan moiety is often synthesized through electrophilic bromination of furan derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized furans.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism by which N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core is known for its lipophilicity, which can enhance the compound’s ability to cross cell membranes. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The brominated furan moiety may participate in electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Shares the adamantane core but lacks the pyrazole and furan rings.

    5-Bromo-2-furancarboxylic acid: Contains the brominated furan moiety but lacks the adamantane and pyrazole components.

    1-(1-Adamantyl)-3-(5-bromo-2-furyl)urea: Similar structure but with a urea linkage instead of a pyrazole ring.

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-bromo-2-furamide is unique due to the combination of its adamantane, pyrazole, and brominated furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-15-2-1-14(24-15)17(23)20-16-3-4-22(21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHMIKDHNRXNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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